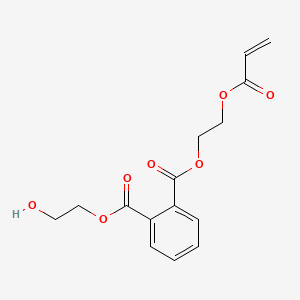
2-Acryloyloxyethyl 2-hydroxyethyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acryloyloxyethyl 2-hydroxyethyl phthalate is an organic compound with the molecular formula C15H16O7 and a molecular weight of 308.28 g/mol . This compound is known for its unique structure, which includes both acryloyloxy and hydroxyethyl functional groups attached to a phthalate backbone . It is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acryloyloxyethyl 2-hydroxyethyl phthalate typically involves the esterification of phthalic acid derivatives with 2-hydroxyethyl acrylate . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acryloyloxyethyl 2-hydroxyethyl phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyloxy group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acryloyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Acryloyloxyethyl 2-hydroxyethyl phthalate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Acryloyloxyethyl 2-hydroxyethyl phthalate involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in free radical polymerization, while the hydroxyethyl group enhances the compound’s hydrophilicity and compatibility with biological systems . These properties make it suitable for various applications in materials science and biomedical engineering .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in structure but with a methacryloyloxy group instead of an acryloyloxy group.
2-Hydroxyethyl acrylate (HEA): Lacks the phthalate backbone, making it less rigid.
Diethylene glycol diacrylate (DEGDA): Contains two acryloyloxy groups but lacks the hydroxyethyl and phthalate components.
Uniqueness
2-Acryloyloxyethyl 2-hydroxyethyl phthalate is unique due to its combination of acryloyloxy and hydroxyethyl functional groups attached to a phthalate backbone. This structure imparts distinct properties, such as enhanced adhesion, flexibility, and compatibility with biological systems .
Propriétés
Numéro CAS |
38056-88-1 |
|---|---|
Formule moléculaire |
C15H16O7 |
Poids moléculaire |
308.28 g/mol |
Nom IUPAC |
1-O-(2-hydroxyethyl) 2-O-(2-prop-2-enoyloxyethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H16O7/c1-2-13(17)20-9-10-22-15(19)12-6-4-3-5-11(12)14(18)21-8-7-16/h2-6,16H,1,7-10H2 |
Clé InChI |
OEURXIFGOPBMJF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOC(=O)C1=CC=CC=C1C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















